N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that features multiple functional groups, including thiazole, pyridazine, furan, and isoxazole rings. Compounds with such diverse structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. Each step is designed to introduce specific functional groups and build the complex molecular structure. Common synthetic routes may include:
Formation of the Thiazole Ring: Starting from 2,4-dimethylthiazole, various reagents and catalysts are used to introduce the desired substituents.
Construction of the Pyridazine Ring: This step may involve cyclization reactions using appropriate precursors.
Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized through cycloaddition reactions.
Final Coupling Reactions: The final step involves coupling the different ring systems together under specific reaction conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
High-throughput Screening: To identify the most efficient catalysts and reaction conditions.
Scale-up Reactions: Using larger reactors and continuous flow systems to produce the compound in bulk.
Purification Techniques: Such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its multiple functional groups may interact with various biological targets, making it a versatile compound for drug discovery.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide: can be compared with other compounds that have similar ring structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which may confer a broad range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-18(29-12(2)21-11)13-5-6-17(25)24(22-13)8-7-20-19(26)14-10-16(28-23-14)15-4-3-9-27-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFZKOGTXIITAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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